N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Description
N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H19F2N3O4S2 and its molecular weight is 491.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Vinyl Fluorides Synthesis : A study detailed a new route to α-fluoro-α,β-unsaturated sulfones, from which vinyl fluorides can be derived, emphasizing the utility of fluorinated compounds in synthetic chemistry (J. McCarthy et al., 1990).
Fluorinated β-Ketosulfones and Gem-Disulfones Synthesis : Another research introduced an efficient method for preparing α-functionalized mono- and difluoro(phenylsulfonyl)methanes, highlighting the significance of fluorinated sulfones in organic synthesis (C. Ni et al., 2009).
Structural Studies
- Nimesulide Derivatives : A structural study of nimesulide derivatives examined the effects of substitution on supramolecular assembly, providing insights into how small molecular changes can impact overall molecular structure and interactions (Tanusri Dey et al., 2015).
Biological Activities
- Cyclooxygenase-2 (COX-2) Inhibitors : Research on the methanesulfonamide group's impact on COX-2 inhibitory activity revealed that specific positioning of this group on the phenyl ring of 1,5-diarylpyrazole enhances COX-2 inhibition, suggesting the role of sulfonamide derivatives in developing potent and selective inhibitors (Sunil Kumar Singh et al., 2004).
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S2/c1-32(28,29)26-19-9-5-15(6-10-19)21-14-22(16-3-2-4-18(24)13-16)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRXTNJBHWTGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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